molecular formula C17H15N5O4S2 B2778553 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034422-03-0

4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No. B2778553
CAS RN: 2034422-03-0
M. Wt: 417.46
InChI Key: MKAHNZARDBKMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15N5O4S2 and its molecular weight is 417.46. The purity is usually 95%.
BenchChem offers high-quality 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, particularly those incorporating thiophene and benzenesulfonamide moieties, have shown potent anticancer activity. A study highlighted the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, some of which exhibited higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin (Hafez, Alsalamah, & El-Gazzar, 2017). This underscores the potential of similar compounds in cancer research and therapy.

Antibacterial Activity

The antibacterial properties of compounds bearing benzenesulfonamide linked to various moieties, including thiophene, have been documented. The mentioned study also reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting the utility of these compounds in combating bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).

Enzyme Inhibition

Several studies have focused on the enzyme inhibitory properties of benzenesulfonamide derivatives, with particular emphasis on carbonic anhydrase inhibitors. For instance, novel ureido benzenesulfonamides incorporating triazinyl moieties were found to be potent inhibitors of human carbonic anhydrase isoforms, especially the tumor-associated isoform IX, with sub-nanomolar inhibition constants. This suggests their potential in the development of anticancer agents (Lolak, Akocak, Bua, & Supuran, 2019). Another study highlighted sulfonamides incorporating flexible triazole moieties as highly effective carbonic anhydrase inhibitors, emphasizing the role of appropriate linkers in enhancing inhibitory activity and selectivity (Nocentini, Ferraroni, Carta, Ceruso, Gratteri, Lanzi, Masini, & Supuran, 2016).

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S2/c23-16-5-6-17(24)22(16)13-1-3-15(4-2-13)28(25,26)18-9-12-10-21(20-19-12)14-7-8-27-11-14/h1-4,7-8,10-11,18H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAHNZARDBKMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.